molecular formula C16H15BrO4 B15355861 Methyl 4-bromo-2-[(4-methoxyphenyl)methoxy]benzoate

Methyl 4-bromo-2-[(4-methoxyphenyl)methoxy]benzoate

Cat. No.: B15355861
M. Wt: 351.19 g/mol
InChI Key: ASRMPGDLFDIATK-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-[(4-methoxyphenyl)methoxy]benzoate is a chemical compound characterized by its bromine and methoxy groups attached to a benzene ring

Synthetic Routes and Reaction Conditions:

  • Bromination: The compound can be synthesized by brominating 4-methoxybenzoic acid followed by esterification.

  • Esterification: The resulting 4-bromo-2-methoxybenzoic acid is then esterified with methanol in the presence of an acid catalyst to form the desired ester.

Industrial Production Methods: Industrial production typically involves large-scale bromination and esterification processes, ensuring high purity and yield. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can occur at the bromine position.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and heat.

  • Reduction: Lithium aluminum hydride, in anhydrous ether.

  • Substitution: Strong nucleophiles like sodium amide, in a polar aprotic solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit or activate certain enzymes or receptors, leading to downstream biological effects. The exact mechanism depends on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

  • Methyl 4-bromo-2-methoxybenzoate: Similar structure but lacks the additional methoxy group.

  • Methyl 4-bromo-2-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness: Methyl 4-bromo-2-[(4-methoxyphenyl)methoxy]benzoate is unique due to the presence of both bromine and methoxy groups on the benzene ring, which can influence its reactivity and biological activity.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C16H15BrO4

Molecular Weight

351.19 g/mol

IUPAC Name

methyl 4-bromo-2-[(4-methoxyphenyl)methoxy]benzoate

InChI

InChI=1S/C16H15BrO4/c1-19-13-6-3-11(4-7-13)10-21-15-9-12(17)5-8-14(15)16(18)20-2/h3-9H,10H2,1-2H3

InChI Key

ASRMPGDLFDIATK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)C(=O)OC

Origin of Product

United States

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